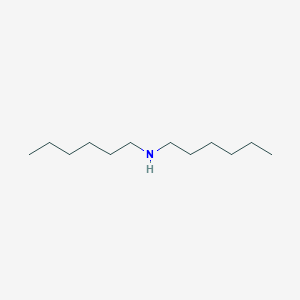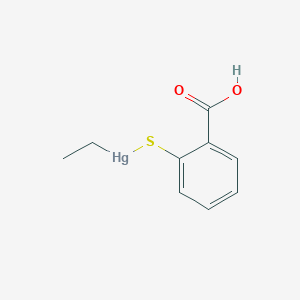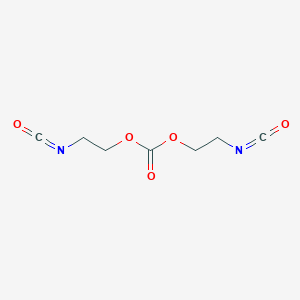
Ethanol, 2-isocyanato-, carbonate (2:1) (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is not well understood. However, it is believed that this compound can undergo hydrolysis in the presence of water to form 2-isocyanatoethyl methacrylate and ethanol carbonate. This reaction can be catalyzed by various catalysts, including acids and bases.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). However, it has been reported that this compound can cause skin irritation and respiratory problems in humans. Therefore, proper safety precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has several advantages for lab experiments, including its ability to form stable coatings and adhesives, its biocompatibility, and its potential for drug delivery applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)). One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for this compound in fields such as tissue engineering, drug delivery, and materials science. Additionally, further research is needed to understand the mechanism of action and potential toxicity of this compound.
Métodos De Síntesis
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) is synthesized through the reaction of 2-isocyanatoethyl methacrylate with ethanol carbonate in the presence of a catalyst. This reaction results in the formation of ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) as a white crystalline solid.
Aplicaciones Científicas De Investigación
Ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been studied for its potential applications in various fields, including material science, biomedical engineering, and polymer chemistry. In material science, this compound has been used to synthesize polyurethane coatings, adhesives, and foams. In biomedical engineering, ethanol, 2-isocyanato-, carbonate (2:1) (Ethanol, 2-isocyanato-, carbonate (2:1) (ester)) has been used to develop biocompatible materials for tissue engineering and drug delivery. In polymer chemistry, this compound has been used to synthesize functionalized polymers for various applications.
Propiedades
Número CAS |
13025-29-1 |
|---|---|
Nombre del producto |
Ethanol, 2-isocyanato-, carbonate (2:1) (ester) |
Fórmula molecular |
C7H8N2O5 |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
Clave InChI |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
SMILES canónico |
C(COC(=O)OCCN=C=O)N=C=O |
Otros números CAS |
13025-29-1 |
Pictogramas |
Irritant |
Sinónimos |
Bis(2-isocyanatoethyl) carbonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



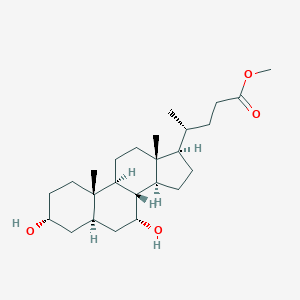
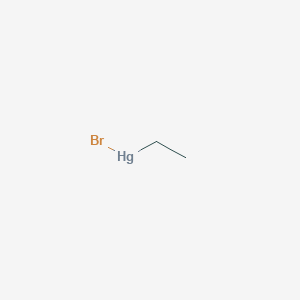

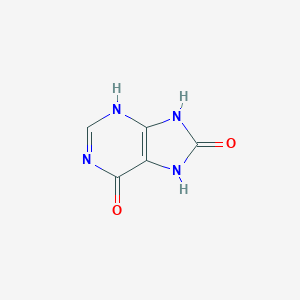

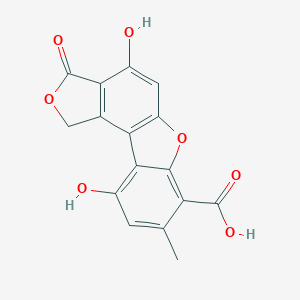
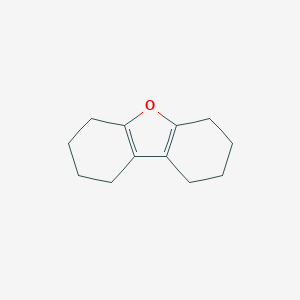
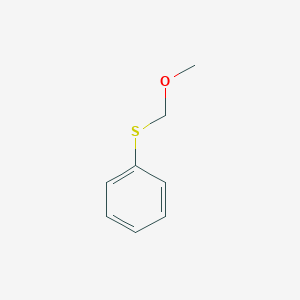
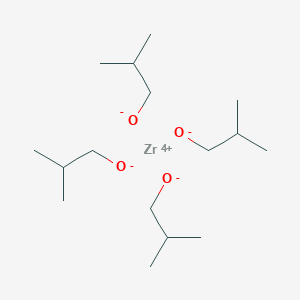
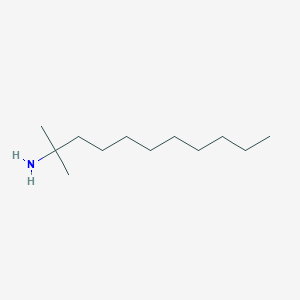
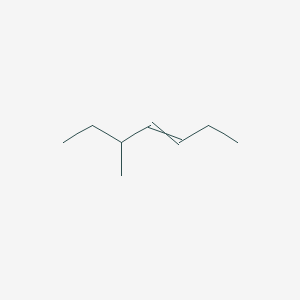
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)
